![molecular formula C20H18N2O2S2 B2622617 (2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034263-20-0](/img/structure/B2622617.png)
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone
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Overview
Description
“(2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone” is a complex organic compound that contains thiazolidine and thiazole motifs . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “(2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone” are not available in the retrieved data.Scientific Research Applications
- Researchers have explored the synthesis of novel thiazolidine derivatives using various methods, including multicomponent reactions and green chemistry .
- Researchers have explored their synthesis using various agents, aiming for better yields and purity .
- Researchers have employed systematic synthetic approaches to improve their pharmacokinetic properties .
Anticancer Activity
Antimicrobial Effects
Neuroprotective Activity
Antioxidant Properties
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Developing multifunctional drugs and improving their activity should be a focus of research . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates .
Mechanism of Action
Thiazolidines
are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur enhances their pharmacological properties .
Thiazoles
, on the other hand, are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-24-16-9-5-8-15(12-16)20-22(10-11-25-20)19(23)17-13-26-18(21-17)14-6-3-2-4-7-14/h2-9,12-13,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXABURUWYWRYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone |
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